molecular formula C17H16N2O3 B1671254 Eslicarbazepine acetate CAS No. 236395-14-5

Eslicarbazepine acetate

Katalognummer B1671254
CAS-Nummer: 236395-14-5
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: QIALRBLEEWJACW-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe and the United States as monotherapy or as additional therapy for partial-onset seizures epilepsy . It behaves as a prodrug to (S)-(+)-licarbazepine . Their mechanisms of action are identical . It is known to block the voltage-gated sodium channels that stabilize the hyperexcited nerve cells in the brain .


Synthesis Analysis

Eslicarbazepine (S-licarbazepine) has been prepared in one step from its racemic form RS-licarbazepine via lipase-catalyzed kinetic resolution . A whole-cell mediated asymmetric reduction of oxcarbazepine to S-licarbazepine, a key intermediate in the synthesis of Eslicarbazepine acetate, was achieved using the yeast strain Pichia methanolica .


Molecular Structure Analysis

The molecular formula of Eslicarbazepine acetate is C17H16N2O3 . Its molecular weight is 296.32 .


Chemical Reactions Analysis

Eslicarbazepine acetate is a weak enzyme inducer and it inhibits cytochrome P450 2C19 . It affects a smaller assortment of enzymes than carbamazepine .


Physical And Chemical Properties Analysis

Eslicarbazepine acetate appears as a solid . Its melting point is 183-185°C . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

1. Efficacy in Treating Refractory Partial-Onset Seizures

Eslicarbazepine acetate (ESL) has been studied for its efficacy as an adjunctive therapy in adults with refractory partial-onset seizures. A randomized, double-blind, placebo-controlled study demonstrated that ESL, when used in conjunction with 1-2 antiepileptic drugs (AEDs), was effective in treating patients who experienced at least 4 partial-onset seizures per 4 weeks (Elger et al., 2009).

2. Pharmacokinetics and Drug Interactions

The pharmacokinetics of ESL, including its metabolism and interactions with other drugs, have been extensively studied. A 2012 research highlighted that ESL is a novel once-daily AED with linear pharmacokinetics, recommending dose adjustments for patients with renal impairment due to its primary elimination through renal excretion (Bialer & Soares-da-Silva, 2012).

3. Proposed Mechanisms of Action

Research into the mechanisms of action of ESL shows that it and its major active metabolite, eslicarbazepine, exhibit anticonvulsant activity in animal models. These studies suggest that ESL influences the inactivation states of voltage-gated sodium channels and may have potential antiepileptogenic effects (Soares-da-Silva et al., 2015).

4. Effects on EEG Activity and Connectivity in Focal Epilepsy

A study on ESL's impact on EEG activity and connectivity in persons with focal epilepsy (PFE) revealed that ESL treatment enhances both global power spectral density and connectivity across all standard frequency bands. This study suggests that ESL therapy significantly modifies brain activity and connectivity in PFE (Pellegrino et al., 2018).

5. Evaluation in Clinical Trials and Open Studies

ESL's effectiveness as adjunctive therapy in clinical trials and open studies has been confirmed, showing improvements in health-related quality of life and demonstrating efficacy and tolerability in various patient groups, including the elderly and those previously unresponsive to other AEDs (Shorvon et al., 2017).

Safety And Hazards

Eslicarbazepine acetate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALRBLEEWJACW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178308
Record name Eslicarbazepine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water solubility of eslicarbazepine acetate is low at less than 1 mg/mL including at different pH values. Its main metabolite eslicarbazepine has a greater water solubility of 4.2 mg/mL.
Record name Eslicarbazepine acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Eslicarbazepine acetate is converted to the active metabolite eslicarbazepine which carries out its anticonvulsant activity. The exact mechanism of action is unknown, but it is thought to involve the inhibition of voltage-gated sodium channels. In in vitro electrophysiological studies, eslicarbazepine was shown to inhibit repeated neuronal firing by stabilizing the inactivated state of voltage-gated sodium channels and preventing their return to the activated state. In vitro studies also showed eslicarbazepine inhibiting T-type calcium channels, which likely also has a role in anticonvulsant activity.
Record name Eslicarbazepine acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eslicarbazepine acetate

CAS RN

236395-14-5
Record name Eslicarbazepine acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236395-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eslicarbazepine acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236395145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eslicarbazepine acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eslicarbazepine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(-)-10-Acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESLICARBAZEPINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEA68ZVB2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eslicarbazepine acetate
Reactant of Route 2
Reactant of Route 2
Eslicarbazepine acetate
Reactant of Route 3
Reactant of Route 3
Eslicarbazepine acetate
Reactant of Route 4
Reactant of Route 4
Eslicarbazepine acetate
Reactant of Route 5
Eslicarbazepine acetate
Reactant of Route 6
Reactant of Route 6
Eslicarbazepine acetate

Citations

For This Compound
3,400
Citations
L Almeida, P Soares-da-Silva - Neurotherapeutics, 2007 - Springer
Eslicarbazepine acetate (ESL) [(S)-(−)-10-acetoxy-10, 11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide], formerly known as BIA 2-093, is a novel central nervous system (CNS)-active …
Number of citations: 225 link.springer.com
PL McCormack, DM Robinson - CNS drugs, 2009 - Springer
▴ Eslicarbazepine acetate, a prodrug of eslicarbazepine (S-licarbazepine), is a novel, voltage-gated sodium channel antagonist under development for the adjunctive treatment of adult …
Number of citations: 59 link.springer.com
M Bialer, P Soares‐da‐Silva - Epilepsia, 2012 - Wiley Online Library
Eslicarbazepine acetate (ESL) is a novel once‐daily antiepileptic drug (AED) approved in Europe since 2009 that was found to be efficacious and well tolerated in a phase III clinical …
Number of citations: 165 onlinelibrary.wiley.com
L Almeida, M Bialer, P Soares-da-Silva - The treatment of epilepsy, 2009 - academia.edu
… [5], eslicarbazepine acetate is a prodrug of only eslicarbazepine, which is the active entity responsible for eslicarbazepine acetate … and safety data of eslicarbazepine acetate in epilepsy. …
Number of citations: 60 www.academia.edu
C Dulsat, N Mealy, R Castaner, J Bolos - Drugs of the Future, 2009 - access.portico.org
… Eslicarbazepine acetate is currently being developed as a … of-life parameters when eslicarbazepine acetate is used as add-… Clinical development of eslicarbazepine acetate (Stedesa™) …
Number of citations: 21 access.portico.org
E Ben-Menachem, AA Gabbai, A Hufnagel, J Maia… - Epilepsy research, 2010 - Elsevier
OBJECTIVE: To investigate the efficacy and safety of once-daily eslicarbazepine acetate (ESL) … CONCLUSIONS: Treatment with once-daily eslicarbazepine acetate 800mg and 1200mg …
Number of citations: 222 www.sciencedirect.com
P Soares‐da‐Silva, N Pires… - Pharmacology …, 2015 - Wiley Online Library
… Eslicarbazepine acetate (ESL) is a once daily antiepileptic drug (AED) approved by the European Medicines Agency (EMA), the Food and Drug Administration (FDA) and Health …
Number of citations: 71 bpspubs.onlinelibrary.wiley.com
C Elger, M Bialer, A Falcão, M Vaz‐da‐Silva… - …, 2013 - Wiley Online Library
Purpose Investigate the pharmacokinetics of once‐daily ( QD ; 900 mg) and twice‐daily ( BID ; 450 mg) regimens of eslicarbazepine acetate ( ESL ) and BID (450 mg) regimen of …
Number of citations: 51 onlinelibrary.wiley.com
E Perucca, C Elger, P Halasz, A Falcao, L Almeida… - Epilepsy research, 2011 - Elsevier
OBJECTIVE: To evaluate the pharmacokinetics of eslicarbazepine acetate (ESL) at steady-state in adults with partial-onset seizures who have taken ESL for at least 1 year with one or …
Number of citations: 65 www.sciencedirect.com
A Verrotti, G Loiacono, A Rossi, G Zaccara - Epilepsy research, 2014 - Elsevier
… the recent studies on eslicarbazepine acetate in the treatment … Eslicarbazepine acetate is not recommended below 18 years… Eslicarbazepine acetate appears to be a safe and effective …
Number of citations: 39 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.